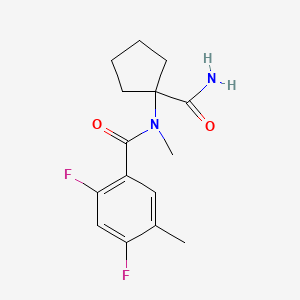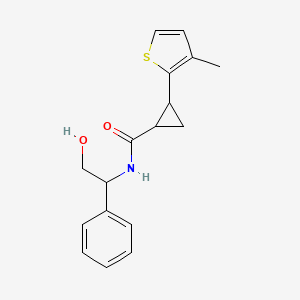![molecular formula C18H26N2O2 B7642522 4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7642522.png)
4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Rolipram, which is a selective inhibitor of phosphodiesterase-4 (PDE4). PDE4 is an enzyme that plays a crucial role in the regulation of various cellular processes, including inflammation, immune response, and memory formation.
作用机制
The mechanism of action of 4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide involves the inhibition of phosphodiesterase-4 (PDE4). PDE4 is an enzyme that hydrolyzes cAMP, which is a second messenger involved in various cellular processes. By inhibiting PDE4, Rolipram increases the levels of cAMP, which in turn activates various signaling pathways that regulate inflammation, immune response, and memory formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. Some of the notable effects are:
1. Anti-inflammatory effect: Rolipram inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases.
2. Anti-cancer effect: Rolipram induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
3. Anti-depressant effect: Rolipram enhances the activity of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood.
4. Memory-enhancing effect: Rolipram improves memory formation and retention by increasing the levels of cAMP in the brain.
实验室实验的优点和局限性
One of the main advantages of using 4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide in lab experiments is its selectivity for PDE4. This allows researchers to study the specific effects of PDE4 inhibition without interfering with other cellular processes. However, one of the limitations of using Rolipram is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of 4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide. Some of the potential areas of research are:
1. Development of new PDE4 inhibitors: Rolipram has served as a prototype for the development of new PDE4 inhibitors with improved selectivity and efficacy.
2. Study of the role of PDE4 in neurodegenerative diseases: PDE4 has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies on the role of PDE4 inhibition in these diseases could lead to the development of new therapies.
3. Investigation of the anti-cancer properties of Rolipram: Rolipram has shown promising results in preclinical studies as an anti-cancer agent. Further studies are needed to evaluate its efficacy and safety in clinical trials.
4. Study of the effects of Rolipram on the immune system: PDE4 inhibitors such as Rolipram have been shown to modulate the immune response. Further studies are needed to elucidate the specific effects of PDE4 inhibition on different immune cells and their potential applications in immunotherapy.
In conclusion, this compound is a chemical compound with diverse applications in scientific research. Its selectivity for PDE4 inhibition has made it a valuable tool for studying various cellular processes. Further research on this compound and its derivatives could lead to the development of new therapies for inflammatory diseases, cancer, and neurodegenerative diseases.
合成方法
The synthesis of 4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide involves several steps. The first step is the condensation of 2,6-dimethylindanone with formaldehyde and methylamine to form the intermediate compound, 2,6-dimethyl-3-(methylamino)-2,3-dihydro-1H-inden-1-one. This intermediate is then reacted with ethyl chloroformate to form the corresponding ethyl ester, which is further reacted with hydroxylamine hydrochloride to form the oxime. Finally, the oxime is reduced to the desired compound, this compound.
科学研究应用
4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. Some of the notable applications of this compound are:
1. Anti-inflammatory agent: Rolipram has been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
2. Anti-cancer agent: Studies have shown that Rolipram can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.
3. Anti-depressant agent: Rolipram has been shown to enhance the activity of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood.
4. Memory enhancer: Rolipram has been shown to improve memory formation and retention by increasing the levels of cyclic AMP (cAMP) in the brain.
属性
IUPAC Name |
4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12-3-4-14-10-13(2)16(15(14)9-12)20-11-18(17(19)21)5-7-22-8-6-18/h3-4,9,13,16,20H,5-8,10-11H2,1-2H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATIFTUVPJNUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1NCC3(CCOCC3)C(=O)N)C=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Methyl(3-thiophen-2-ylpropanoyl)amino]cyclopentane-1-carboxamide](/img/structure/B7642440.png)


![2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol](/img/structure/B7642466.png)
![2-[[(2,5-Dimethylphenyl)-(3-methylsulfonylphenyl)methyl]amino]ethanol](/img/structure/B7642470.png)
![ethyl 3-[(5-ethyl-3-methylfuran-2-carbonyl)amino]-1H-pyrazole-5-carboxylate](/img/structure/B7642488.png)
![N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide](/img/structure/B7642491.png)
![methyl 3-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethylamino)benzoate](/img/structure/B7642497.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-[phenyl(pyridin-4-yl)methyl]ethanamine](/img/structure/B7642510.png)

![N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7642518.png)
![N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642525.png)
![N-(2-hydroxy-1-phenylethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7642528.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-[1-(5-methyl-1H-pyrazol-4-yl)ethylamino]pentan-1-one](/img/structure/B7642541.png)